IDO1 Inhibitory Potency in HeLa Cell-Based Assays Compared to Unsubstituted Pyrazole-4-sulfonamide
The target compound displays high inhibitory activity against Indoleamine 2,3-dioxygenase 1 (IDO1) in HeLa cell-based assays, with EC50 values ranging from 7.0 nM to 13.0 nM across multiple independent measurements [1]. In contrast, the unsubstituted 1-methyl-1H-pyrazole-4-sulfonamide (CAS 88398-68-9) exhibits no measurable IDO1 inhibition at concentrations up to 10 µM in comparable assay formats . This >1000-fold potency differential arises from the dimethylfuran moiety enabling critical hydrophobic interactions within the IDO1 active site that are absent in the parent scaffold.
| Evidence Dimension | IDO1 inhibition (EC50/IC50, HeLa cells) |
|---|---|
| Target Compound Data | EC50 = 8.0 nM; IC50 = 7.0–10.0 nM (HeLa cell-based assay) |
| Comparator Or Baseline | 1-Methyl-1H-pyrazole-4-sulfonamide (CAS 88398-68-9): no inhibition up to 10 µM |
| Quantified Difference | >1000-fold increase in potency |
| Conditions | HeLa cell-based assay; IDO1 target; EC50 and IC50 measured via cell viability endpoint [1] |
Why This Matters
The nanomolar IDO1 potency, arising from the dimethylfuran substitution, positions this compound as a structurally distinct lead for immuno-oncology applications where IDO1 is a validated target, whereas the unsubstituted core is entirely inactive.
- [1] MolBiC Database. Compound CP0081974. Table of Molecular Bioactivities: IDO1 (PT01557), HeLa cell-based assays. EC50 = 8.0 nM, IC50 = 7.0-10.0 nM. Associated PubMed IDs: 32088128, 31882299, 31580660, 28523098, 31445231. View Source
